molecular formula C18H19ClN4OS B6995309 N-[(5-chlorothiophen-2-yl)methyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide

N-[(5-chlorothiophen-2-yl)methyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide

Cat. No.: B6995309
M. Wt: 374.9 g/mol
InChI Key: NEXNYBXEOYVQOU-UHFFFAOYSA-N
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Description

N-[(5-chlorothiophen-2-yl)methyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide is a complex organic compound that features a combination of indole, piperazine, and thiophene moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[(5-chlorothiophen-2-yl)methyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4OS/c19-17-5-4-13(25-17)12-21-18(24)23-10-8-22(9-11-23)16-3-1-2-15-14(16)6-7-20-15/h1-7,20H,8-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXNYBXEOYVQOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC3=C2C=CN3)C(=O)NCC4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chlorothiophen-2-yl)methyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Indole Derivative: The indole moiety can be synthesized using Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Synthesis of the Piperazine Derivative: The piperazine ring can be introduced through nucleophilic substitution reactions involving piperazine and appropriate halogenated intermediates.

    Coupling of Thiophene and Indole Derivatives: The thiophene derivative, specifically 5-chlorothiophene, can be coupled with the indole derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Final Coupling and Carboxamide Formation: The final step involves coupling the thiophene-indole intermediate with piperazine and introducing the carboxamide group through reactions with isocyanates or carbamoyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiophene moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings of the indole and thiophene moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for cross-coupling reactions.

    Solvents: Common solvents include dichloromethane, methanol, and dimethylformamide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives.

Scientific Research Applications

N-[(5-chlorothiophen-2-yl)methyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies exploring its effects on cellular pathways and its potential as an anticancer, antiviral, or antimicrobial agent.

    Chemical Biology: It serves as a tool compound to study the interactions of indole and piperazine derivatives with biological macromolecules.

Mechanism of Action

The mechanism of action of N-[(5-chlorothiophen-2-yl)methyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The indole moiety is known to bind to various receptors, while the piperazine ring can enhance the compound’s binding affinity and selectivity. The thiophene group may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-bromothiophen-2-yl)methyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide
  • N-[(5-methylthiophen-2-yl)methyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide

Uniqueness

N-[(5-chlorothiophen-2-yl)methyl]-4-(1H-indol-4-yl)piperazine-1-carboxamide is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its electronic properties and reactivity. This compound’s specific combination of functional groups allows for diverse biological activities and potential therapeutic applications.

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